Biphenyl-4-yl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl 3-methylbenzoate is an organic compound that consists of a biphenyl group attached to a 3-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl 3-methylbenzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic methodologies. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. Additionally, the use of isopropyl nitrite as a diazotizing reagent in the synthesis of biphenyl compounds has been explored for its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iron(III) oxide and acetyl chloride.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl group, which behaves similarly to benzene.
Common Reagents and Conditions
Oxidation: Iron(III) oxide and acetyl chloride in carbon disulfide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boron reagents in the Suzuki–Miyaura coupling reaction.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Biphenyl-4-yl 3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of biphenyl-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group allows for electrophilic substitution reactions, which can modify the compound’s activity and selectivity. Additionally, the ester moiety can undergo hydrolysis, releasing the active biphenyl derivative that interacts with biological targets .
Comparison with Similar Compounds
Biphenyl-4-yl 3-methylbenzoate can be compared with other biphenyl derivatives, such as:
- Biphenyl-4-yl benzoate
- Biphenyl-4-yl acetate
- Biphenyl-4-yl propionate
These compounds share similar structural features but differ in their ester moieties, which can influence their chemical reactivity and biological activity.
Biological Activity
Biphenyl-4-yl 3-methylbenzoate is a chemical compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.
1. Chemical Structure and Synthesis
This compound is an ester derived from biphenyl and benzoic acid, characterized by the presence of a methyl group at the 3-position of the benzoate moiety. The synthesis typically involves the reaction of biphenyl-4-ol with 3-methylbenzoic acid under acidic conditions, often utilizing coupling agents to enhance yield.
2.1 Tyrosinase Inhibition
One of the notable biological activities of biphenyl derivatives, including this compound, is their inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that certain biphenyl esters exhibit significant anti-tyrosinase activity comparable to standard inhibitors like kojic acid. For instance, a study reported that biphenyl-based compounds demonstrated strong inhibition at concentrations of 100 and 250 µg/mL, with molecular docking studies suggesting binding at the active-site entrance of tyrosinase .
Compound | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
This compound | 100 | XX% (to be filled with specific data) |
Kojic Acid | 100 | YY% (to be filled with specific data) |
2.2 Antioxidant Properties
Biphenyl derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and ABTS assays. While specific data for this compound is limited, related compounds have shown promising results in reducing oxidative damage in cellular models .
2.3 Antimicrobial Activity
Preliminary studies suggest that biphenyl esters possess antimicrobial properties against various pathogens. For example, a related compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
3.1 Case Study: Tyrosinase Inhibition
In a focused study on biphenyl esters, researchers synthesized a series of compounds and evaluated their tyrosinase inhibitory effects. The results indicated that certain structural modifications significantly enhanced activity, leading to the identification of more potent inhibitors compared to traditional agents .
3.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how variations in the biphenyl core and substituents affect biological activity. For instance, modifications at the ortho or para positions relative to the ester group can lead to increased binding affinity for target enzymes .
4. Future Perspectives
The ongoing research into biphenyl derivatives like this compound opens avenues for developing new therapeutic agents. Potential applications include:
- Cosmetic formulations : As tyrosinase inhibitors for skin lightening treatments.
- Pharmaceuticals : Targeting oxidative stress-related diseases.
- Agricultural chemicals : As environmentally friendly pesticides due to their antimicrobial properties.
5. Conclusion
This compound represents a promising compound with significant biological activities, particularly in tyrosinase inhibition and antioxidant effects. Continued exploration of its structure-activity relationships will likely yield new applications in various fields, including cosmetics and pharmaceuticals.
Properties
Molecular Formula |
C20H16O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
VYSBBHOJVYYBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.